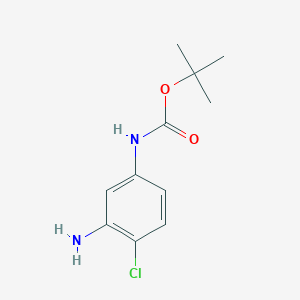

Carbamate de tert-butyle (3-amino-4-chlorophényl)

Vue d'ensemble

Description

Tert-Butyl (3-amino-4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl (3-amino-4-chlorophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-amino-4-chlorophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions de couplage croisé catalysées par le palladium

Application: La partie carbamate de tert-butyle est impliquée dans les réactions de couplage croisé catalysées par le palladium avec divers halogénures d'aryle . Ces réactions sont fondamentales pour la création de liaisons carbone-carbone, qui constituent l'épine dorsale des molécules organiques.

Procédure expérimentale: Le carbamate agit comme un nucléophile, réagissant avec les halogénures d'aryle en présence d'un catalyseur au palladium et d'une base, généralement le carbonate de césium, dans un solvant approprié comme le 1,4-dioxane.

Détails techniques: Les réactions de couplage croisé sont largement utilisées dans l'industrie pharmaceutique pour la construction de molécules complexes. Le groupe carbamate de tert-butyle fournit un groupe protecteur stable et facilement éliminable pour l'amine, ce qui facilite la synthèse d'une large gamme de composés.

Voies biosynthétiques et de biodégradation

Application: Le rôle du groupe tert-butyle s'étend au-delà de la chimie synthétique pour englober les voies biosynthétiques et de biodégradation . Sa présence dans les composés bioactifs peut affecter leur stabilité métabolique et leur dégradation.

Procédure expérimentale: En biosynthèse, le groupe tert-butyle peut être introduit dans les molécules par des réactions enzymatiques. En biodégradation, les micro-organismes peuvent métaboliser les composés contenant des groupes tert-butyle, conduisant à leur dégradation.

Détails techniques: Comprendre l'impact du groupe tert-butyle sur le métabolisme des composés peut éclairer la conception de médicaments avec des propriétés pharmacocinétiques améliorées, telles qu'une résistance accrue à la dégradation métabolique.

Procédés biocatalytiques

Application: Les propriétés uniques du groupe tert-butyle sont également explorées pour des applications potentielles dans les procédés biocatalytiques . La biocatalyse consiste à utiliser des enzymes ou des micro-organismes pour effectuer des réactions chimiques, souvent avec une sélectivité plus élevée et dans des conditions plus douces que les méthodes chimiques traditionnelles.

Activité Biologique

tert-Butyl (3-amino-4-chlorophenyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : Approximately 256.73 g/mol

- CAS Number : 2113623-43-9

The compound features a tert-butyl group attached to a carbamate moiety linked to a substituted aromatic ring containing an amino group and a chloro substituent. This structure contributes to its unique chemical properties, influencing its reactivity and biological profile.

Antimicrobial Properties

Research indicates that derivatives of tert-butyl (3-amino-4-chlorophenyl)carbamate exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as 5.99 μM and 3.08 μM, respectively . This suggests that modifications to the compound can enhance its anticancer efficacy.

The mechanism by which tert-butyl (3-amino-4-chlorophenyl)carbamate exerts its biological effects may involve:

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity.

- Binding Affinity : The steric hindrance provided by the tert-butyl group may influence the binding affinity and selectivity of the compound towards specific molecular targets .

Case Study 1: Anticancer Activity Evaluation

A study assessed the anticancer activity of tert-butyl (3-amino-4-chlorophenyl)carbamate against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner. The study utilized molecular docking techniques to elucidate the interaction between the compound and target proteins involved in cancer progression.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 5.99 |

| MCF-7 | 3.08 |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of similar carbamate derivatives. The results demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains when treated with these compounds.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Propriétés

IUPAC Name |

tert-butyl N-(3-amino-4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQDDWSYKOTBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697656 | |

| Record name | tert-Butyl (3-amino-4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-73-5 | |

| Record name | tert-Butyl (3-amino-4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.